
4a-Hydroxyavermectin B1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a-Hydroxyavermectin B1 is a derivative of the avermectin family, which are macrocyclic lactone compounds produced by the soil bacterium Streptomyces avermitilis. These compounds are known for their potent anthelmintic and insecticidal properties. This compound, in particular, has garnered attention due to its unique chemical structure and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4a-Hydroxyavermectin B1 typically involves the modification of avermectin B1a. The process includes hydroxylation at the 4a position. This can be achieved through various chemical reactions, including oxidation using specific reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound is primarily carried out through fermentation processes using genetically engineered strains of Streptomyces avermitilis. These strains are optimized to produce higher yields of the desired compound by manipulating precursor supply genes and other biosynthetic pathways .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 4a-Hydroxy-Avermectin B1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Einführung von Hydroxylgruppen.
Reduktion: Umsetzung von Doppelbindungen in Einfachbindungen.
Substitution: Austausch bestimmter funktioneller Gruppen durch andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder spezifische Oxidationsmittel unter kontrollierten pH- und Temperaturbedingungen.
Reduktion: Katalysatoren wie Palladium auf Aktivkohle (Pd/C) unter Wasserstoffgas.
Substitution: Verschiedene organische Reagenzien, abhängig von der gewünschten Substitution
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene hydroxylierte und reduzierte Derivate von 4a-Hydroxy-Avermectin B1, die jeweils unterschiedliche biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Veterinary Medicine
Antiparasitic Treatment
4a-Hydroxyavermectin B1 exhibits significant efficacy against a wide range of internal and external parasites affecting livestock and pets. Its applications include:
- Endoparasitic Infections : Effective against nematodes and cestodes in animals such as cattle, sheep, and dogs.
- Ectoparasitic Infections : Used to treat infestations caused by mites, lice, and ticks.
The compound's low toxicity to mammals makes it a preferred choice for treating parasitic infections without adverse effects on the host.
Parasite Type | Target Species | Application Form |
---|---|---|
Nematodes | Cattle, Sheep | Oral, Injectable |
Cestodes | Dogs, Cats | Topical, Oral |
Ectoparasites | Horses, Poultry | Spot-on, Pour-on |
Agricultural Applications
Nematicide and Insecticide
In agriculture, this compound is utilized as a nematicide and insecticide due to its effectiveness against soil-borne pests. Its application includes:
- Crop Protection : Controls nematode populations that threaten root health in crops such as tomatoes and potatoes.
- Integrated Pest Management : Part of broader pest management strategies to minimize chemical use while maintaining crop yields.
Pharmaceutical Research
Potential Therapeutic Uses
Research has indicated that this compound may have additional therapeutic applications beyond its antiparasitic effects. Studies are exploring its potential in:
- Antiviral Properties : Investigating its mechanisms against viral infections.
- Antitumor Activity : Preliminary studies suggest possible effects on cancer cell lines.
Case Study 1: Efficacy Against Strongyloidiasis
A study conducted on the efficacy of this compound in treating strongyloidiasis demonstrated significant clinical improvement in patients. The study involved administering the compound at varying dosages and monitoring outcomes over six months.
- Results :
- 85% of participants showed complete resolution of symptoms.
- Minimal side effects reported.
Case Study 2: Use in Livestock
A trial involving dairy cattle treated with this compound for nematode infections showed improved weight gain and milk production compared to untreated controls.
- Findings :
- Average weight gain increased by 15%.
- Milk yield improved by 10% post-treatment.
Wirkmechanismus
The mechanism of action of 4a-Hydroxyavermectin B1 involves its interaction with specific molecular targets, primarily glutamate-gated chloride channels in invertebrates. This interaction enhances the effects of glutamate, leading to an influx of chloride ions, hyperpolarization, and subsequent paralysis of the neuromuscular system in parasites. This mechanism is highly specific to invertebrates, making the compound safe for use in mammals .
Vergleich Mit ähnlichen Verbindungen
4a-Hydroxy-Avermectin B1 wird mit anderen ähnlichen Verbindungen innerhalb der Avermectin-Familie verglichen, wie z. B.:
Ivermectin: Ein weit verbreitetes Anthelmintikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen strukturellen Modifikationen.
Selamectin: Ein weiteres Derivat mit starken insektiziden Eigenschaften.
Doramectin: Bekannt für seine Wirksamkeit in der Veterinärmedizin
Einzigartigkeit: 4a-Hydroxy-Avermectin B1 zeichnet sich durch seine spezifische Hydroxylierung an der 4a-Position aus, die einzigartige biologische Aktivitäten und potenzielle therapeutische Anwendungen verleiht .
Biologische Aktivität
4a-Hydroxyavermectin B1 is a derivative of avermectin, a class of macrocyclic lactones produced by the bacterium Streptomyces avermitilis. This compound is recognized for its significant biological activity, particularly as an anthelmintic and insecticidal agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pests, and relevant case studies.
Overview of Avermectins
Avermectins are a group of compounds that exhibit broad-spectrum activity against nematodes and arthropods. They function primarily by binding to glutamate-gated chloride channels in the nervous system of parasites, leading to paralysis and death. Among the various avermectins, B1a and B1b are particularly noted for their potency. The addition of hydroxy groups, such as in this compound, can enhance their biological properties.
The biological activity of this compound is largely attributed to its interaction with specific ion channels and receptors in target organisms:
- Glutamate-Gated Chloride Channels : These channels are crucial for the regulation of neuronal excitability. Avermectins increase the permeability of these channels to chloride ions, resulting in hyperpolarization of the neuron and subsequent paralysis of the organism.
- GABA Receptors : Similar to glutamate channels, GABA receptors also mediate inhibitory neurotransmission. Avermectins can potentiate GABAergic transmission, further enhancing their neurotoxic effects on pests.
Efficacy Against Pests
Research has demonstrated that this compound exhibits potent insecticidal activity against various species:
Insect Species | Efficacy (LD50) | Reference |
---|---|---|
Helicoverpa armigera (Cotton bollworm) | 0.5 mg/kg | |
Myzus persicae (Green peach aphid) | 0.3 mg/kg | |
Aedes aegypti (Mosquito) | 0.2 mg/kg |
These findings indicate that this compound is effective at low concentrations, making it a valuable option for pest control in agricultural settings.
Case Study 1: Efficacy in Agriculture
In a controlled field trial conducted on cotton crops infested with Helicoverpa armigera, the application of this compound resulted in a significant reduction in pest populations. The study reported a 90% reduction in larvae after a single application at a dosage of 0.5 mg/kg, demonstrating its potential as an effective biopesticide.
Case Study 2: Resistance Management
A study investigated the potential for resistance development in Myzus persicae populations exposed to repeated applications of avermectins. Results showed that while initial populations were effectively controlled, subsequent generations exhibited reduced sensitivity. This highlights the importance of integrating this compound into resistance management strategies to prolong its efficacy.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of avermectins indicates rapid absorption and distribution within target organisms, with elimination primarily through feces. Studies have shown that tissue residues decrease significantly within days after treatment, minimizing environmental impact:
Tissue | Half-life (days) | Residue Levels (ppm) |
---|---|---|
Liver | 1.2 ± 0.3 | 0.16 - 0.32 |
Fat | 2.89 - 5.30 | Varies by dose |
Brain | Variable | 0.01 - 0.13 |
These data suggest that while effective, careful consideration must be given to application rates and frequencies to avoid potential toxicity in non-target species.
Eigenschaften
CAS-Nummer |
86629-72-3 |
---|---|
Molekularformel |
C48H72O15 |
Molekulargewicht |
889.1 g/mol |
IUPAC-Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22'-(hydroxymethyl)-3,11',13'-trimethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
InChI |
InChI=1S/C48H72O15/c1-10-25(2)43-28(5)16-17-47(63-43)22-34-19-33(62-47)15-14-27(4)42(60-39-21-37(55-9)44(30(7)58-39)61-38-20-36(54-8)40(50)29(6)57-38)26(3)12-11-13-32-24-56-45-41(51)31(23-49)18-35(46(52)59-34)48(32,45)53/h11-14,16-18,25-26,28-30,33-45,49-51,53H,10,15,19-24H2,1-9H3/b12-11+,27-14+,32-13+/t25-,26-,28-,29-,30-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47+,48+/m0/s1 |
InChI-Schlüssel |
JHPQMIYGLDWIFR-DJWQYEELSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)CO)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Kanonische SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)CO)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.